[(2R,3R,4R,5S,6S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Indaconitine can be isolated from the rhizomes of Aconitum plants using high-performance liquid chromatography (HPLC) techniques . The isolation process involves the extraction of the plant material followed by chromatographic separation to purify the compound .
Industrial Production Methods: The industrial production of indaconitine involves the cultivation of Aconitum plants, followed by the extraction and purification of the compound using advanced chromatographic techniques . The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Indaconitine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions:
Reduction: Reduction of indaconitine can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions involve the use of reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of indaconitine with altered pharmacological properties .
Scientific Research Applications
Indaconitine has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry .
Chemistry: In chemistry, indaconitine is used as a reference compound for studying the structure-activity relationships of diterpenoid alkaloids . It is also used in the synthesis of novel compounds with potential therapeutic applications .
Biology: In biological research, indaconitine is used to study its effects on various biological systems, including its anti-inflammatory and anti-tumor properties . It is also used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion in living organisms .
Medicine: In medicine, indaconitine is investigated for its potential therapeutic applications, including its use as an anti-arrhythmic agent . It is also studied for its analgesic and anti-inflammatory effects .
Industry: In the pharmaceutical industry, indaconitine is used as a lead compound for the development of new drugs with improved efficacy and safety profiles .
Mechanism of Action
Indaconitine exerts its effects by interacting with voltage-dependent sodium channels and blocking the delayed rectifier potassium current . This interaction inhibits the influx of sodium ions and the efflux of potassium ions, leading to the stabilization of cell membranes and the prevention of arrhythmias . Additionally, indaconitine has been shown to modulate the activity of various signaling pathways involved in inflammation and pain .
Comparison with Similar Compounds
- Aconitine
- Mesaconitine
- Hypoaconitine
- Yunaconitine
- Bikhaconitine
Indaconitine’s unique structure and pharmacological profile make it a valuable compound for scientific research and therapeutic applications.
Biological Activity
The compound [(2R,3R,4R,5S,6S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate is a complex organic molecule with potential biological activities that have garnered attention in recent research.
Chemical Structure and Properties
The molecular formula of this compound is C35H49N1O11 with a molecular weight of approximately 659.8 Da. The intricate structure includes multiple functional groups such as acetoxy and methoxy moieties that may influence its biological activity.
Biological Activity
1. Antimicrobial Activity
Recent studies have indicated that compounds similar to the one exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : The compound's structure suggests potential interactions with bacterial cell membranes or inhibition of essential enzymes involved in bacterial metabolism.
- Case Studies : In vitro assays have demonstrated effectiveness against various strains of bacteria and fungi. For example, a related compound was shown to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
2. Anticancer Properties
Research has also explored the anticancer potential of structurally similar compounds:
- Cell Line Studies : In studies involving human cancer cell lines (e.g., breast and colon cancer), compounds with similar structures have demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation.
- Mechanistic Insights : These effects are often attributed to the modulation of signaling pathways such as the MAPK/ERK pathway and the induction of oxidative stress within cancer cells .
3. Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases; hence anti-inflammatory properties are highly sought after:
- Experimental Models : Animal models treated with similar compounds showed reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) following administration.
- Biochemical Assays : The inhibition of cyclooxygenase (COX) enzymes was noted in vitro, indicating potential use in managing inflammatory conditions .
Data Tables
Properties
IUPAC Name |
[(2R,3R,4R,5S,6S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H47NO10/c1-7-35-16-31(17-40-3)21(37)13-22(41-4)34-20-14-32(39)23(42-5)15-33(45-18(2)36,25(28(34)35)26(43-6)27(31)34)24(20)29(32)44-30(38)19-11-9-8-10-12-19/h8-12,20-29,37,39H,7,13-17H2,1-6H3/t20-,21-,22+,23+,24-,25?,26+,27-,28?,29-,31+,32+,33-,34?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDZNMWTZQPAEW-RPTZFEPASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=CC=C7)O)OC)OC(=O)C)OC)OC)O)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2([C@@H](C[C@@H](C34[C@@H]2[C@H](C(C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=CC=C7)O)OC)OC(=O)C)OC)OC)O)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H47NO10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.